2-(2,5-Dichlorobenzoyl)-3-methylpyridine
Overview
Description
2-(2,5-Dichlorobenzoyl)-3-methylpyridine, commonly referred to as 2,5-DCBMP, is a synthetic organic compound belonging to the class of aromatic heterocycles. It is a white crystalline solid with a melting point of 81-82 °C and a molecular weight of 254.07 g/mol. 2,5-DCBMP is a versatile compound with a wide range of applications, including use as a reagent in organic synthesis, a building block for the synthesis of other compounds, and a starting material for the production of pharmaceuticals.
Scientific Research Applications
Chemical Synthesis and Intermediates
2-(2,5-Dichlorobenzoyl)-3-methylpyridine serves as an important intermediate in the synthesis of various chemicals. For instance, a study by Su Li (2005) highlights the use of similar compounds as intermediates in the production of medicines and pesticides, emphasizing the role of 2-Chloro-5-trichloromethylpyridine, a related compound, in these processes. The research involved purification methods such as extraction, distillation, and column chromatography, achieving over 99% purity (Su Li, 2005) Su Li (2005).
Structural and Molecular Studies
The compound has been involved in studies focusing on structural and molecular properties. For instance, P. Waddell et al. (2011) explored the hydration products of similar molecules, providing insights into the formation of hydrogen-bonded ions and two-dimensional networks in crystalline structures P. Waddell et al. (2011). Similarly, M. Hanif et al. (2020) conducted structural elucidation of compounds involving 2-amino-3-methylpyridine, another related compound, highlighting the importance of non-covalent bonding and interactions in determining molecular structure M. Hanif et al. (2020).
Supramolecular Chemistry
Studies in supramolecular chemistry have also utilized derivatives of 2-(2,5-Dichlorobenzoyl)-3-methylpyridine. N. C. Khalib et al. (2014) examined the hydrogen-bonded supramolecular association in organic acid-base salts, involving 2-amino-4-methylpyridine derivatives. This research contributes to understanding the role of weak and strong noncovalent interactions in crystal packing N. C. Khalib et al. (2014).
Photochemical Studies
In the field of photochemistry, studies like those conducted by E. Taylor and R. O. Kan (1963) have explored the photochemical dimerization of compounds such as 2-aminopyridines, which are structurally related to 2-(2,5-Dichlorobenzoyl)-3-methylpyridine. These studies provide valuable insights into the chemical and physical properties of dimers formed under ultraviolet irradiation E. Taylor and R. O. Kan (1963).
Coordination Chemistry
In coordination chemistry, the compound's derivatives play a role in forming complex structures. For example, Wang Ya-zhen (2007) described the synthesis of a novel 3-dimensional complex involving 3-methylpyridine-2,5-dicarboxylic acid, showcasing the potential of these compounds in developing intricate molecular architectures Wang Ya-zhen (2007).
properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-6-16-12(8)13(17)10-7-9(14)4-5-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVWFYEUSYYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-3-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.